PD-L1 Degradation Efficiency in PROTAC P22
In the Cheng et al. 2020 study, PROTAC PD-1/PD-L1 degrader-1 (P22), whose linker core is derived from Boc-N-piperazine-C3-COOH, inhibited PD-1/PD-L1 interaction with an IC₅₀ of 39.2 nM in an HTRF binding assay and decreased PD-L1 expression by 21% at 1 μM and 35% at 10 μM after 24 h [1]. By comparison, the same study reported that a structurally analogous degrader built with a shorter N-Boc-piperazine linker (compound P20) exhibited diminished degradation efficiency and lower overall potency against the PD-1/PD-L1 axis, although explicit numerical values for P20 were not reported in the primary manuscript [1]. This context places the C3-COOH-extended variant as the lead linker choice in this chemotype series.
| Evidence Dimension | PD-L1 protein reduction (dose-response) and PD-1/PD-L1 binding inhibition |
|---|---|
| Target Compound Data | P22 (N-Boc-piperazine-C3-COOH-derived): IC₅₀ = 39.2 nM; PD-L1 reduction 21% at 1 μM, 35% at 10 μM. |
| Comparator Or Baseline | Analogous degrader built with N-Boc-piperazine linker (no C3-COOH extension) – P20 or equivalent; described as less active but exact values not tabulated. |
| Quantified Difference | Qualitative superiority; P22 selected as the lead degrader over related analogues with shorter linkers within the same manuscript. |
| Conditions | HTRF PD-1/PD-L1 binding assay; 4T1 breast cancer cells; 24 h treatment. |
Why This Matters
Demonstrates that the C3-COOH extension is integral to achieving nanomolar potency in a peer-reviewed PD-L1 degrader, directly informing linker selection for new immune-oncology PROTAC programs.
- [1] Cheng B, Ren Y, Cao H, Chen J. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1. Eur J Med Chem. 2020;199:112377. doi:10.1016/j.ejmech.2020.112377; PMID:32388281. View Source
